Sofinicline Benzenesulfonate
説明
Sofinicline benzenesulfonate (ABT 894 benzenesulfonate) is a high-affinity agonist targeting the α4β2 subtype of nicotinic acetylcholine receptors (nAChRs), with an exceptionally low half-maximal inhibitory concentration (IC50) of 0.1 nM . Preclinical and clinical studies highlight its therapeutic relevance in addressing attention deficit hyperactivity disorder (ADHD) and cognitive impairments associated with neurodegenerative diseases . The benzenesulfonate counterion likely improves solubility and bioavailability, which are critical for central nervous system (CNS) penetration.
特性
CAS番号 |
876170-44-4 |
|---|---|
分子式 |
C16H17Cl2N3O3S |
分子量 |
402.3 g/mol |
IUPAC名 |
benzenesulfonic acid;(1S,5S)-3-(5,6-dichloro-3-pyridinyl)-3,6-diazabicyclo[3.2.0]heptane |
InChI |
InChI=1S/C10H11Cl2N3.C6H6O3S/c11-8-1-7(3-14-10(8)12)15-4-6-2-13-9(6)5-15;7-10(8,9)6-4-2-1-3-5-6/h1,3,6,9,13H,2,4-5H2;1-5H,(H,7,8,9)/t6-,9+;/m0./s1 |
InChIキー |
QDWNBBFBKYGQFG-RDNZEXAOSA-N |
異性体SMILES |
C1[C@H]2CN(C[C@H]2N1)C3=CC(=C(N=C3)Cl)Cl.C1=CC=C(C=C1)S(=O)(=O)O |
正規SMILES |
C1C2CN(CC2N1)C3=CC(=C(N=C3)Cl)Cl.C1=CC=C(C=C1)S(=O)(=O)O |
製品の起源 |
United States |
準備方法
合成経路および反応条件
ソフィニクリン ベンゼンスルホン酸の合成は、ベンゼンスルホニルクロリドの調製から始まる複数のステップを伴います。 これは、五塩化リンまたは三塩化リンを試薬として使用して達成することができます . 反応は通常、混合物を170〜180°Cに加熱し、長時間維持して反応を完了させる必要があります .
工業生産方法
ソフィニクリン ベンゼンスルホン酸の前駆体であるベンゼンスルホン酸の工業生産には、オレウムまたは三酸化硫黄による連続的なスルホン化が含まれます . このプロセスは、収率と純度を最大限に高めるように最適化されており、大規模生産に適しています。
化学反応の分析
科学的研究の応用
Therapeutic Applications
-
Attention-Deficit/Hyperactivity Disorder (ADHD)
- Sofinicline has been studied as a non-stimulant treatment option for ADHD. Clinical trials indicate that it may provide similar efficacy to traditional stimulant medications like atomoxetine, with a favorable safety profile .
- Case Study : In a Phase II trial, patients receiving a dosage of 4 mg twice daily showed significant improvements in ADHD symptoms compared to placebo, as measured by the Conners Adult ADHD Rating Scale (CAARS) .
-
Alzheimer's Disease
- Research suggests potential applications in treating cognitive deficits associated with Alzheimer's disease. The cholinergic system's involvement in memory and learning makes nAChR agonists like sofinicline a candidate for further exploration in this area .
- Findings : Preliminary studies have indicated that sofinicline may enhance cognitive performance in animal models, warranting further clinical investigation.
-
Diabetic Peripheral Neuropathic Pain
- Sofinicline is being explored for its analgesic properties in diabetic peripheral neuropathy. Its action on nicotinic receptors could modulate pain pathways effectively.
- Research Insights : Early-phase trials have shown promising results in reducing pain scores among diabetic patients, indicating its potential as a therapeutic agent in neuropathic pain management .
Pharmacological Profile
The pharmacological profile of sofinicline highlights its selectivity and potency as an nAChR agonist. The compound demonstrates:
- Mechanism of Action : Activation of nAChRs enhances the release of neurotransmitters such as dopamine and norepinephrine, which are critical for mood regulation and attention.
- Safety and Tolerability : Clinical trials report that sofinicline is generally well-tolerated, with adverse effects comparable to those seen with placebo treatments .
Data Tables
作用機序
類似の化合物との比較
類似の化合物
ベンゼンスルホン酸: スルホン酸基を共有しますが、ソフィニクリン ベンゼンスルホン酸の特定の受容体活性はありません.
スルファニル酸: 別のスルホン酸誘導体で、異なる用途と特性を持っています.
類似化合物との比較
Structural Analogues: Bis-Imidazole/Benzimidazole Sulfonamides
Bis-imidazole and bis-benzimidazole sulfonamides (e.g., tris-(4-substituted benzenesulfonate)-diethanolamine derivatives) share structural similarities with sofinicline benzenesulfonate. These compounds are synthesized via nucleophilic substitution reactions between imidazole/benzimidazole anions and sulfonate esters under basic conditions . However, unlike sofinicline, these derivatives lack specificity for nAChRs and are primarily investigated for their antimicrobial or catalytic properties .
Key Differences :
Pharmacological Activity: Carbonic Anhydrase Inhibitors
Benzenesulfonamide derivatives like SLC-0111 (a carbonic anhydrase IX/XII inhibitor) share the benzenesulfonate moiety but differ mechanistically. SLC-0111 has an IC50 of 45 nM for carbonic anhydrase IX, making it less potent than sofinicline but highly relevant in oncology .
Comparison Table : Pharmacological Profiles
Counterion Effects: Benzenesulfonate vs. Other Anions
The choice of benzenesulfonate as a counterion in sofinicline contrasts with other salts (e.g., chloride or methyl esters). Benzenesulfonate offers:
- Enhanced Thermal Stability : Decomposition occurs above 600°C , making it suitable for high-temperature processing .
- Calcium Binding Affinity : Mimics chloride in physiological solutions, reducing interference in ion transport studies .
- Cost-Effectiveness : Lower production costs compared to complex anions .
Comparison Table : Physicochemical Properties
Pharmacokinetics and Toxicity
- This compound: Demonstrates blood-brain barrier penetration in preclinical models, critical for CNS efficacy .
- Benzenesulfonohydrazide: Shows moderate toxicity (Toxicity-1 score: 84), likely due to reactive hydrazide groups .
- Sodium Benzenesulfonate : Classified as low toxicity (LD50 > 2,000 mg/kg in rodents) and widely used in industrial applications .
生物活性
Sofinicline benzenesulfonate, also known as ABT-894, is a selective agonist of the nicotinic acetylcholine receptor (nAChR) α4β2 subtype. It has been investigated for its potential therapeutic applications, particularly in the treatment of attention-deficit/hyperactivity disorder (ADHD) and neuropathic pain. This article reviews the biological activity of this compound, including its pharmacodynamics, clinical efficacy, and safety profile.
Pharmacodynamics
Sofinicline exhibits high binding affinity for the α4β2 nAChR, with an approximate dissociation constant () of 0.1 nM . As a full agonist at this receptor subtype, it enhances neurotransmitter release, which is believed to contribute to its cognitive-enhancing properties. The mechanism of action involves modulating cholinergic signaling pathways, which play a critical role in attention and memory functions.
ADHD Treatment
Sofinicline has been evaluated in several clinical trials as a non-stimulant treatment for ADHD. A notable Phase II trial compared sofinicline (4 mg BID) with atomoxetine (40 mg BID) over a four-week period. The primary efficacy endpoint was measured using the Conners 1 Adult ADHD Rating Scale - Investigator Rated (CAARS:Inv) Total Score.
Table 1: Efficacy Results from Phase II Trial
| Treatment | CAARS:Inv Total Score Change | Statistical Significance |
|---|---|---|
| Sofinicline (4 mg BID) | -10.5 | p < 0.01 vs. placebo |
| Atomoxetine (40 mg BID) | -9.8 | p < 0.01 vs. placebo |
| Placebo | -2.3 |
Both treatments demonstrated statistically significant improvements compared to placebo, suggesting that sofinicline may be as effective as atomoxetine in managing ADHD symptoms .
Neuropathic Pain Management
In addition to ADHD, sofinicline has been investigated for its analgesic properties in patients with diabetic peripheral neuropathic pain (DPNP). Two randomized, double-blind trials assessed the efficacy and safety of sofinicline at doses of 1, 2, and 4 mg BID compared to placebo and duloxetine.
Table 2: Analgesic Efficacy in DPNP Trials
| Study | Treatment | Pain Reduction (NRS Score Change) | Statistical Significance |
|---|---|---|---|
| Study 1 | Sofinicline (4 mg BID) | -3.2 | p < 0.05 vs. placebo |
| Duloxetine (60 mg QD) | -3.5 | p < 0.05 vs. placebo | |
| Placebo | -1.5 | ||
| Study 2 | Sofinicline (6 mg BID) | -3.0 | p < 0.05 vs. placebo |
These findings indicate that sofinicline may provide significant pain relief comparable to existing treatments like duloxetine .
Safety Profile
Sofinicline has been generally well tolerated across clinical trials, with common adverse events including nausea, headache, and insomnia. Monitoring for treatment-emergent adverse events was conducted throughout the studies, revealing no severe safety concerns associated with its use .
Q & A
Q. What is the primary mechanism of action of Sofinicline benzenesulfonate in modulating cognitive functions?
this compound acts as a highly selective agonist for the α4β2 nicotinic acetylcholine receptor (nAChR) subtype, with an IC50 of 0.1 nM . Its cognitive-enhancing effects, particularly in attention and working memory, are attributed to its ability to modulate cholinergic signaling pathways. Methodologically, in vitro receptor binding assays using radiolabeled ligands (e.g., [³H]-cytisine) are employed to confirm selectivity, while in vivo behavioral tests (e.g., Morris water maze for memory) validate functional outcomes .
Q. How does the selectivity of this compound for α4β2 nAChR subtypes influence its experimental applications in ADHD research?
The compound’s α4β2 selectivity minimizes off-target effects, making it suitable for studying attention deficit hyperactivity disorder (ADHD) pathophysiology. Experimental designs often incorporate rodent models (e.g., spontaneously hypertensive rats) to evaluate attention and impulsivity. Key parameters include dose-response curves (e.g., 0.1–1.0 mg/kg) and electrophysiological recordings to assess prefrontal cortex activity .
Advanced Research Questions
Q. What methodological considerations are critical for detecting trace genotoxic benzenesulfonate esters in this compound formulations?
Sensitive LC-QQQ-MS/MS methods are essential, with the following optimized parameters:
- Column : Agilent Zorbax SB-C18 (3.0 × 100 mm, 1.8 µm) .
- Mobile phase : Gradient elution with 5 mM ammonium formate (0.1% formic acid) in water and methanol .
- LOQs : 20 ng/mL (methyl benzenesulfonate), 1 ng/mL (ethyl, propyl, isopropyl benzenesulfonate) .
- Validation : Precision (RSD <5%), recovery rates (92–100%) . Stability studies must account for hydrolysis risks in aqueous solutions, requiring immediate analysis post-preparation .
Q. How can researchers design reproducible in vivo studies to evaluate cognitive-enhancing effects while controlling for receptor desensitization?
- Dosing regimens : Intermittent administration (e.g., 3 days/week) to prevent α4β2 nAChR desensitization .
- Control groups : Use β2-knockout mice to isolate receptor-specific effects.
- Behavioral assays : Combine radial arm maze (working memory) and 5-choice serial reaction time (attention) tests .
- Data integration : Apply multivariate analysis to correlate receptor occupancy (via PET imaging) with behavioral outcomes .
Q. What analytical strategies resolve discrepancies in reported receptor binding affinities across studies?
Discrepancies may arise from assay conditions (e.g., pH, temperature) or ligand purity. Methodological solutions include:
- Orthogonal validation : Compare radioligand binding (e.g., [³H]-epibatidine) with functional assays (e.g., calcium flux in HEK293 cells expressing α4β2 nAChR) .
- Batch consistency : Use HPLC (≥95% purity) and elemental analysis for compound characterization .
- Meta-analysis : Synthesize data from peer-reviewed studies, highlighting variables like buffer composition or cell line differences .
Q. How can density functional theory (DFT) inform the synthesis and stability of this compound derivatives?
DFT studies (e.g., B3LYP/6-31G* level) predict reaction pathways, such as esterification mechanisms involving benzenesulfonate anions. For example:
- Activation barriers : 10.1 kJ/mol for water elimination in methyl benzenesulfonate formation .
- Solvent effects : Simulate polar solvents (e.g., DMSO) to optimize reaction yields . Experimental validation involves monitoring reaction intermediates via FTIR (e.g., amide I band shifts) and NMR .
Data Contradiction and Synthesis
Q. How should researchers address inconsistencies in benzenesulfonate stability across formulations?
Contradictory stability data may stem from varying storage conditions or excipient interactions. Recommended approaches:
- Accelerated stability studies : Test formulations at 40°C/75% RH for 6 months, analyzing degradation products via LC-MS .
- Excipient screening : Use fluorescence spectroscopy to detect interactions (e.g., europium benzenesulfonate solubility changes in PVP solutions) .
- Statistical reporting : Include confidence intervals for degradation rates and use ANOVA to assess batch-to-batch variability .
Tables of Key Parameters
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
